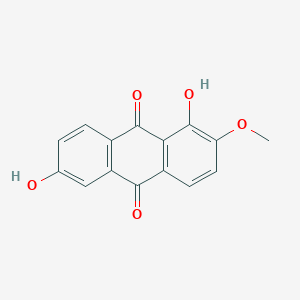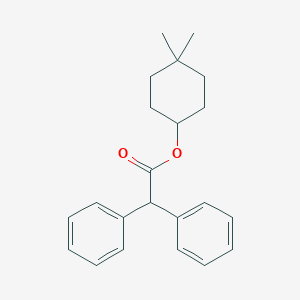
4-Diphenylacetoxy-1,1-dimethylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Diphenylacetoxy-1,1-dimethylcyclohexane, also known as DADMC, is a synthetic compound that is used in scientific research. It is a member of the cyclohexane family and is derived from diphenylacetic acid.
Mecanismo De Acción
The mechanism of action of 4-Diphenylacetoxy-1,1-dimethylcyclohexane is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cellular processes. This inhibition can lead to changes in the expression of genes and the regulation of various signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-Diphenylacetoxy-1,1-dimethylcyclohexane can have a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of beta-amyloid formation in Alzheimer's disease, and the modulation of dopamine levels in Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Diphenylacetoxy-1,1-dimethylcyclohexane in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several potential future directions for research involving 4-Diphenylacetoxy-1,1-dimethylcyclohexane, including:
1. Further studies to elucidate its mechanism of action and identify specific targets for therapeutic intervention.
2. Exploration of its potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease.
3. Development of new synthetic methods to improve its purity and solubility.
4. Investigation of its potential as a diagnostic tool for detecting and monitoring disease progression.
In conclusion, 4-Diphenylacetoxy-1,1-dimethylcyclohexane is a synthetic compound that has shown promise in scientific research for its potential applications in the treatment of various diseases. While much is still unknown about its mechanism of action and specific targets, continued research in this area could lead to new therapeutic interventions and diagnostic tools.
Métodos De Síntesis
4-Diphenylacetoxy-1,1-dimethylcyclohexane can be synthesized through a multistep process involving the reaction of diphenylacetic acid with various reagents. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
4-Diphenylacetoxy-1,1-dimethylcyclohexane has been used in scientific research to study its mechanism of action and its effects on biochemical and physiological processes. It has been found to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
144396-37-2 |
|---|---|
Nombre del producto |
4-Diphenylacetoxy-1,1-dimethylcyclohexane |
Fórmula molecular |
C22H26O2 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
(4,4-dimethylcyclohexyl) 2,2-diphenylacetate |
InChI |
InChI=1S/C22H26O2/c1-22(2)15-13-19(14-16-22)24-21(23)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19-20H,13-16H2,1-2H3 |
Clave InChI |
MHKROVHGKYIJKX-UHFFFAOYSA-N |
SMILES |
CC1(CCC(CC1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C |
SMILES canónico |
CC1(CCC(CC1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C |
Otros números CAS |
144396-37-2 |
Sinónimos |
4-diphenylacetoxy-1,1-dimethylcyclohexane carbo-4-DAMP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



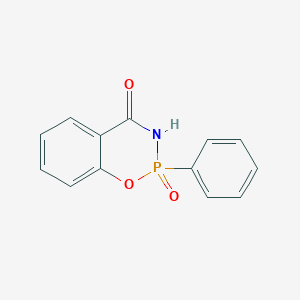
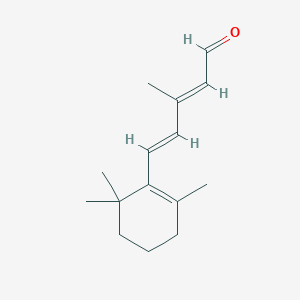
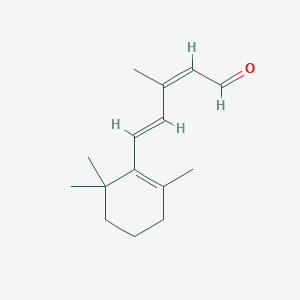
![(10R)-10-Amino-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B141020.png)
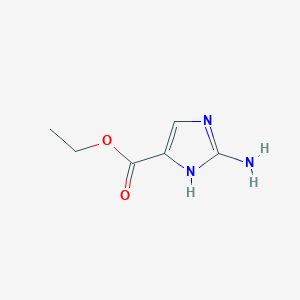
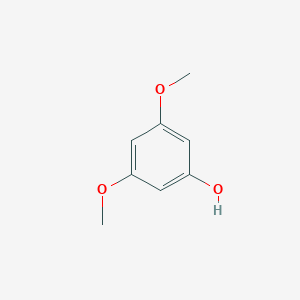
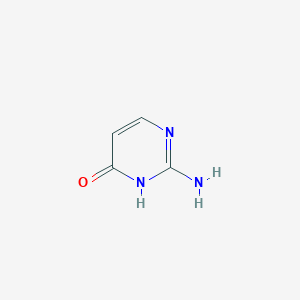
![4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B141025.png)
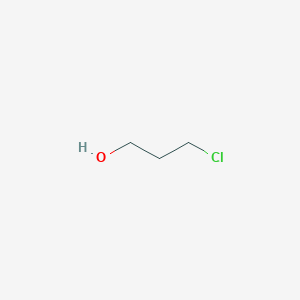
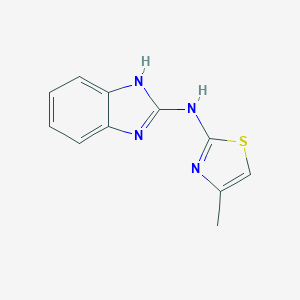
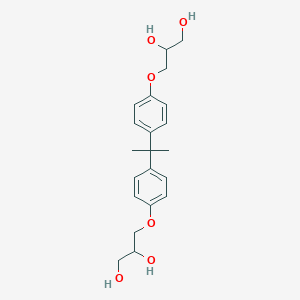
![4-methyl-6-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]pyran-2-one](/img/structure/B141040.png)

